(5-Chloro-2-isopropoxyphenyl)methanol
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Overview
Description
(5-Chloro-2-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the phenyl ring is further substituted with a chlorine atom and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-isopropoxyphenyl)methanol typically involves the reaction of 5-chloro-2-isopropoxyphenol with formaldehyde under basic conditions. The reaction proceeds via the formation of a phenoxide ion, which then undergoes nucleophilic addition to formaldehyde, followed by protonation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 5-Chloro-2-isopropoxybenzaldehyde or 5-Chloro-2-isopropoxybenzoic acid.
Reduction: 5-Chloro-2-isopropoxyphenylethanol or 5-Chloro-2-isopropoxyphenylethane.
Substitution: 5-Amino-2-isopropoxyphenylmethanol or 5-Mercapto-2-isopropoxyphenylmethanol.
Scientific Research Applications
(5-Chloro-2-isopropoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(5-Bromo-2-isopropoxyphenyl)methanol: Similar structure but with a bromine atom instead of a chlorine atom.
(5-Chloro-2-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
(5-Chloro-2-isopropoxyphenyl)methanol is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-2-propan-2-yloxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOUPIPQMZHJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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